molecular formula C14H12BrNO4S B4193017 3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid

3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid

Cat. No.: B4193017
M. Wt: 370.22 g/mol
InChI Key: MFWKRVBCSHNWKZ-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)sulfonyl]amino}-2-methylbenzoic acid is an organic compound with the molecular formula C14H12BrNO4S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid typically involves the following steps:

    Sulfonylation: The addition of a sulfonyl group to the bromophenyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromophenyl)sulfonyl]amino}-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-Bromophenyl)sulfonyl]amino}-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonamide: Similar structure with a bromophenyl and sulfonyl group but lacks the methylbenzoic acid moiety.

    2-Methylbenzenesulfonamide: Contains a methylbenzoic acid moiety and a sulfonyl group but lacks the bromophenyl group.

Uniqueness

3-{[(4-Bromophenyl)sulfonyl]amino}-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the bromophenyl and sulfonyl groups, along with the methylbenzoic acid moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-9-12(14(17)18)3-2-4-13(9)16-21(19,20)11-7-5-10(15)6-8-11/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWKRVBCSHNWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared using a method analogous to Method A, using 4-bromobenzene sulfonyl chloride, 3-amino-2-methylbenzoic acid, and a large excess of pyridine. The title compound was precipitated on partition of the reaction mixture between dilute HCl and DCM. The precipitate was collected by filtration, dissolved in ethyl acetate and dried. Evaporation of the solvent gave the title compound as a pale brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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